molecular formula C11H11FO3 B14588428 (4-Fluorophenyl)methyl 3-oxobutanoate CAS No. 61312-57-0

(4-Fluorophenyl)methyl 3-oxobutanoate

Cat. No.: B14588428
CAS No.: 61312-57-0
M. Wt: 210.20 g/mol
InChI Key: JWPKOCDHGKWCAK-UHFFFAOYSA-N
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Description

4-Fluorobenzyl 3-oxobutanoate is an organic compound that features a fluorobenzyl group attached to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorobenzyl 3-oxobutanoate typically involves the reaction of 4-fluorobenzyl bromide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the acetoacetate group . The reaction conditions generally include:

    Solvent: Ethanol or another suitable organic solvent

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of 4-fluorobenzyl 3-oxobutanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzyl 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzyl alcohol.

    Reduction: Formation of 4-fluorobenzyl 3-hydroxybutanoate.

    Substitution: Formation of various substituted fluorobenzyl derivatives.

Scientific Research Applications

4-Fluorobenzyl 3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzyl 3-oxobutanoate is unique due to the presence of both the fluorobenzyl and 3-oxobutanoate groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61312-57-0

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

(4-fluorophenyl)methyl 3-oxobutanoate

InChI

InChI=1S/C11H11FO3/c1-8(13)6-11(14)15-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3

InChI Key

JWPKOCDHGKWCAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC1=CC=C(C=C1)F

Origin of Product

United States

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